N~1~-1H-benzimidazol-2-yl-N~2~-isonicotinoylleucinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole derivatives, including those similar to N1-1H-benzimidazol-2-yl-N2-isonicotinoylleucinamide, are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. These compounds are known for their roles in drug development, particularly as therapeutic agents due to their antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties (Salahuddin, Shaharyar, & Mazumder, 2017).

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. A specific approach for synthesizing benzimidazole-based compounds includes reactions that introduce various substituents, enhancing their biological activity and chemical properties. For instance, derivatives have been synthesized to improve potency as xanthine oxidase inhibitors through structure-based drug design, indicating the versatility of benzimidazole scaffolds in medicinal chemistry (Zhang et al., 2019).

Molecular Structure Analysis

Structural studies of benzimidazole derivatives, including X-ray crystallography, reveal detailed insights into their molecular conformations and interactions. The structural determination of these compounds aids in understanding their biological interactions and pharmacological activities. NMR and crystallographic analyses provide essential information on the conformation and stereochemistry of these molecules, which is crucial for their biological functions and interactions with biological targets (Raouafi et al., 2007).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including substitutions and condensations, that alter their chemical structure and, consequently, their biological activity. The reactivity of these compounds towards different reagents reflects their versatile chemistry, allowing for the development of a wide range of derivatives with tailored properties for specific applications (Pawar et al., 2004).

Scientific Research Applications

Synthesis and Reactivity

N-(-1H-Benzimidazol-2-yl) imidates, closely related to N1-1H-benzimidazol-2-yl-N2-isonicotinoylleucinamide, have shown potential in synthesizing new chemical compounds. For instance, the reaction of these imidates with chlorophosphoramide and dichlorophosphoramide has yielded new derivative compounds, characterized by various spectroscopic techniques (Raouafi, Boujlel, & Benkhoud, 2004).

Applications in Chemistry and Biology

Benzothiazole- and Benzimidazole-based Heterocycles Synthesis : Research demonstrates the synthesis of new compounds from 1-(1-methylbenzimidazol-2-yl)-3-(N,N-dimethylamino)-2-(phenylsulfonyl)prop-2-en-1-one, which could be a stepping stone for the synthesis of N

1-1H-benzimidazol-2-yl-N2-isonicotinoylleucinamide-related compounds (Darweesh et al., 2016).Structural Studies : N-[1-(N,N,N′,N′-tetramethylphosphoramidoyl)-1H-benzimidazol-2-yl]-proponimidic ethyl ester, structurally related to the compound , was prepared and its structure determined by X-ray diffraction, which is crucial for understanding its chemical behavior (Raouafi et al., 2005).

Fluorescent Chemosensors : Compounds such as 2-(2-Aminophenyl)-1H-benzimidazole, which share a core structure with N

1-1H-benzimidazol-2-yl-N2-isonicotinoylleucinamide, have been used in creating chemosensors for detecting aluminum ions in living cells (Shree et al., 2019).Antiviral Research : Benzimidazole derivatives have shown potential in inhibiting the NTPase/Helicase of HCV and related Flaviviridae, an important aspect for developing antiviral therapies (Bretner et al., 2005).

Antioxidant Properties : Studies on benzimidazole derivatives reveal their efficacy in inhibiting lipid peroxidation in rat liver, suggesting potential antioxidant applications (Kuş et al., 2004).

Anti-inflammatory Activity : Recent research on N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide derivatives indicates significant anti-inflammatory potential, which could guide the development of related compounds (Bhor & Sable, 2022).

Corrosion Inhibition : Benzimidazole derivatives have been studied for their potential as corrosion inhibitors, which is a significant application in materials science (Rouifi et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzimidazole derivatives, have been reported to exhibit diverse pharmacological activities . They have been associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzimidazole derivatives have been found to inhibit the polymerization of tubulin .

Biochemical Pathways

Benzimidazole derivatives have been found to affect various biochemical pathways, depending on their specific targets .

Result of Action

Based on the known activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various disease conditions .

properties

IUPAC Name |

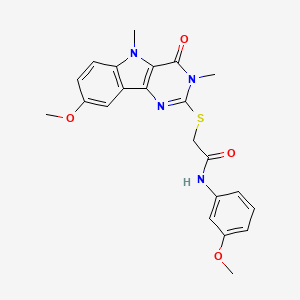

2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c1-25-17-9-8-15(30-4)11-16(17)19-20(25)21(28)26(2)22(24-19)31-12-18(27)23-13-6-5-7-14(10-13)29-3/h5-11H,12H2,1-4H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGUEWHAIQPRIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2488926.png)

![2-[Cyano(4-fluorophenyl)amino]acetonitrile](/img/structure/B2488927.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2488930.png)

![6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2488932.png)

![2-Bromobenzo[d]thiazol-4-amine](/img/structure/B2488940.png)

![(2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B2488944.png)